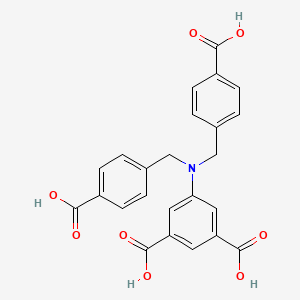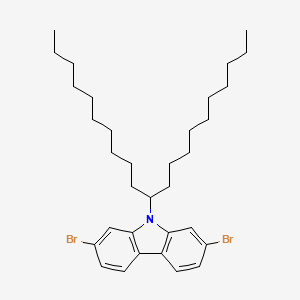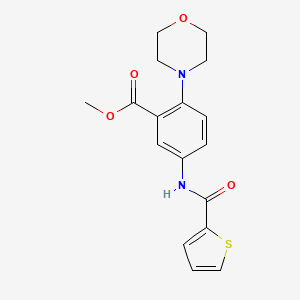
2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained significant interest in various fields of scientific research. This compound is known for its unique chemical properties, making it valuable in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2,5,6-trifluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and bromine functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,5,6-trifluorophenylboronic acid
- 3-Bromo-2,5,6-trifluorophenylmethanamine
- 3-Bromo-2,5,6-trifluorophenylacetonitrile
Uniqueness
2-(3-Bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of boronic ester and bromine functional groups, which provide versatility in chemical reactions. This compound’s ability to undergo various types of reactions and its applications in multiple fields make it a valuable tool in scientific research.
Properties
Molecular Formula |
C12H13BBrF3O2 |
|---|---|
Molecular Weight |
336.94 g/mol |
IUPAC Name |
2-(3-bromo-2,5,6-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H13BBrF3O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3 |
InChI Key |
HOVRFGUIVBYPDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12500747.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12500751.png)
![N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide](/img/structure/B12500753.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12500755.png)
![N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B12500761.png)
![5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500770.png)

![4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12500785.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)

![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)


